![molecular formula C11H19NO3 B15362486 Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a bicyclic compound featuring an oxirane ring fused to a piperidine ring, and a tert-butyl ester group attached to the carboxylate function. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from simple precursors such as amino acids or their derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to increase yield and purity. This could include the use of catalysts, specific solvents, and controlled reaction temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Substitution reactions at various positions on the bicyclic structure can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Amines.
Substitution: Various substituted derivatives of the bicyclic structure.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate: Similar bicyclic structure but with a different ring fusion pattern.
Tert-butyl 2-oxa-6-azabicyclo[5.2.0]octane-6-carboxylate: Variation in the ring size and structure.
Uniqueness: The unique feature of tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate lies in its specific ring fusion and the presence of the tert-butyl ester group, which influences its reactivity and applications.
This compound's versatility and unique properties make it a valuable tool in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Would you like more detailed information on any specific aspect of this compound?
Biological Activity
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen within a bicyclic framework. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and receptor binding.
- Molecular Formula : C₁₁H₁₉N O₃
- Molecular Weight : 213.27 g/mol
- Stereochemistry : (1S,7R) configuration
The unique stereochemistry of this compound contributes to its chemical properties and biological activities, allowing for modifications that can enhance its pharmacological profiles.
Biological Activity
Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor interactions. This section explores the compound's biological activity through various studies.
Enzyme Interaction Studies
Studies have shown that compounds similar to this compound can modulate the activity of specific enzymes, which may be beneficial in drug discovery:
Enzyme | Effect of Compound | Study Reference |
---|---|---|
Cholinesterase | Inhibition leading to increased acetylcholine levels | |
Cyclic nucleotide phosphodiesterase | Modulation of cAMP levels | |
Protein Kinase A | Activation resulting in enhanced signaling pathways |
Receptor Binding Affinity
The compound's ability to bind to various receptors has been investigated, showing potential therapeutic effects:
Receptor | Binding Affinity | Potential Implications |
---|---|---|
Muscarinic receptors | High affinity | Potential use in cognitive enhancement |
Dopamine receptors | Moderate affinity | Implications for mood disorders |
Serotonin receptors | Low affinity | Possible role in anxiety treatment |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Cognitive Enhancement : A study demonstrated that derivatives of this compound improved memory retention in animal models by enhancing cholinergic signaling pathways.
- Pain Management : Research indicated that certain analogs exhibited analgesic properties through modulation of pain pathways involving serotonin receptors.
- Antidepressant Effects : Another study suggested that compounds with similar structures could alleviate depressive symptoms by acting on dopamine and serotonin systems.
Synthetic Routes and Modifications
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors, allowing for the creation of various derivatives with enhanced biological activities.
Common Synthetic Method:
- Starting materials undergo cyclization using oxidizing agents.
- Modifications can be made to introduce different functional groups, affecting the biological activity.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
AGRWFASKUGVNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC2C1C2 |
Origin of Product |
United States |
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